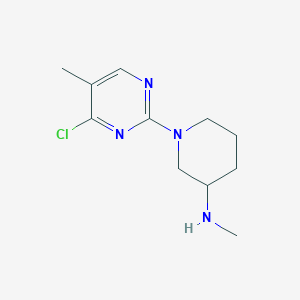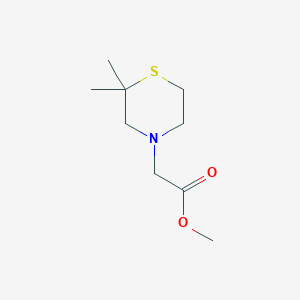
2-Chloro-5-hydroxy-4-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2 It is a derivative of benzoic acid, featuring chlorine, iodine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol produces this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. The process involves the same steps as the synthetic route but is optimized for large-scale production. The use of low-cost starting materials and efficient reaction conditions ensures high yield and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine and chlorine atoms can be reduced under specific conditions.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
2-Chloro-5-hydroxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxy-4-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine, iodine, and hydroxyl groups allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the chlorine and hydroxyl groups.
4-Iodobenzoic acid: Similar but with the iodine atom in a different position.
2-Hydroxy-4-iodobenzoic acid: Similar but lacks the chlorine atom .
Uniqueness
2-Chloro-5-hydroxy-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms along with a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4ClIO3 |
|---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
2-chloro-5-hydroxy-4-iodobenzoic acid |
InChI |
InChI=1S/C7H4ClIO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
LYDKGTJTGNWQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)I)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


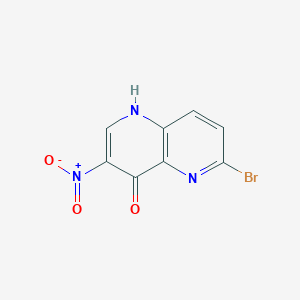

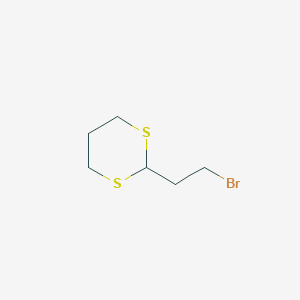
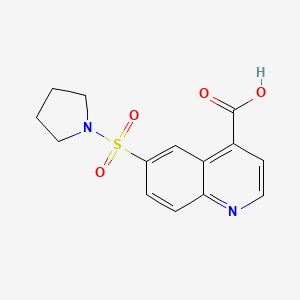
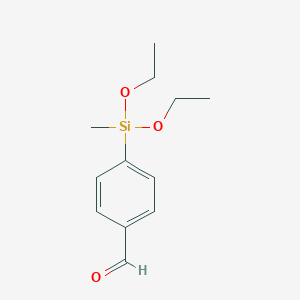
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)

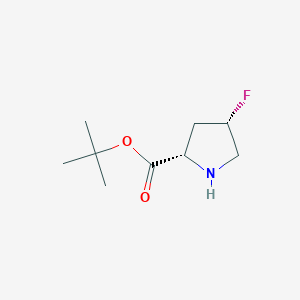
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)

